Regioisomeric Identity: 5-Amino-3-methyl vs. 4-Amino Isomer Structural Differentiation
The target compound bears the NH₂ group at the pyrazole C5 position (adjacent to N1), whereas the closest common alternative, Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride (CAS 6647-89-8), places NH₂ at C4 (adjacent to N2) . This regioisomeric difference changes the topological polar surface area (TPSA) from 70.1 Ų (target, 5-NH₂) to a computed value of 70.1 Ų for the 4-NH₂ isomer, but critically alters the spatial orientation of the H-bond donor vector . The 5-amino isomer positions the NH₂ group for conjugation with the pyrazole π-system through N2, affecting nucleophilicity at the amino group in acylation and reductive amination reactions [1].
| Evidence Dimension | Amino group position (regioisomerism) and its impact on electronic structure |
|---|---|
| Target Compound Data | 5-NH₂ substitution; TPSA = 70.1 Ų; H-Bond Donors = 1 (free base) or 2 (HCl salt); C7H12ClN3O2, MW 205.64 |
| Comparator Or Baseline | Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride (CAS 6647-89-8): 4-NH₂ substitution; TPSA = 70.1 Ų; C6H10ClN3O2, MW 191.61 |
| Quantified Difference | NH₂ group positional difference (C5 vs. C4) yields distinct reactivity in electrophilic aromatic substitution and coupling reactions; MW difference = +14.03 g/mol due to additional CH₃ group on pyrazole C3 |
| Conditions | Structural comparison based on canonical SMILES, InChI, and computed molecular descriptors from vendor certificates of analysis |
Why This Matters
Selection of the correct regioisomer is essential for synthetic reproducibility; using the 4-amino isomer in a protocol optimized for 5-amino substitution will produce a different regioisomeric product series and invalidate structure-activity relationship (SAR) datasets.
- [1] Shaabani A, Nazeri MT, Afshari R. 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. Mol Divers. 2018;22(3):751-807. Discusses regioselective reactivity of 5-aminopyrazoles. View Source
